Felbinac Precursor Application: 4-Substituted Biphenylacetonitrile vs. 2-Substituted Isomer
4-Biphenylacetonitrile serves as the direct precursor to Felbinac (4-biphenylacetic acid), a clinically approved NSAID in multiple markets [1]. The 2-biphenylacetonitrile isomer cannot yield the same active pharmaceutical ingredient (API) due to the positional specificity of the biphenyl moiety required for COX inhibition and subsequent pharmacological activity [1].
| Evidence Dimension | API Synthesis Feasibility |
|---|---|
| Target Compound Data | Direct precursor to Felbinac (4-biphenylacetic acid) [1] |
| Comparator Or Baseline | 2-Biphenylacetonitrile (positional isomer) |
| Quantified Difference | Not applicable—target compound yields approved API; comparator yields non-pharmacologically equivalent structure |
| Conditions | Commercial pharmaceutical manufacturing route |
Why This Matters
Procurement of 4-biphenylacetonitrile is essential for Felbinac synthesis; substitution with the 2-isomer produces a different chemical entity lacking the required pharmacological profile.
- [1] Delta-B. 4-Biphenylacetonitrile (CAS 31603-77-7). Product Specification Sheet.用途:化学合成,用作解热镇痛药联苯乙酸(Felbinac)中间体. View Source
